molecular formula C17H14N4OS B2680564 N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021055-72-0

N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B2680564
CAS No.: 1021055-72-0
M. Wt: 322.39
InChI Key: VSCNDTUBBWCAMP-UHFFFAOYSA-N
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Description

N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyridazinyl core linked to a benzamide moiety through a thioether bridge, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinyl core, followed by the introduction of the thioether linkage and finally the benzamide group. Key steps include:

    Formation of the Pyridazinyl Core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.

    Thioether Linkage Formation: The pyridazinyl core is then reacted with pyridin-2-ylmethyl thiol under suitable conditions to form the thioether bridge.

    Benzamide Introduction: The final step involves the amidation reaction where the thioether-linked pyridazinyl compound is reacted with benzoyl chloride or a similar benzamide precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents are used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and tuberculosis.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)benzamide can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound in various research domains.

Biological Activity

N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridazine moiety linked to a benzamide through a thioether connection. The presence of the pyridine ring is significant as heterocyclic compounds are known for their diverse biological activities.

Biological Activity Overview

  • Antimicrobial Activity :
    • Studies have shown that derivatives of pyridazine compounds exhibit significant antimicrobial properties, particularly against various strains of bacteria and fungi. The thioether functionality in this compound may enhance its interaction with microbial targets, potentially disrupting their cellular processes .
  • Anticancer Potential :
    • Research indicates that similar compounds with pyridazine structures demonstrate potent inhibitory effects on cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). For instance, a study found that modifications in the benzamide structure could lead to improved anticancer activity, suggesting that this compound might also exhibit similar properties .
  • Enzyme Inhibition :
    • Compounds with similar structural features have been evaluated for their ability to inhibit specific enzymes involved in cancer progression, such as c-Met kinase. The introduction of various substituents has been shown to enhance inhibitory potency, which may be applicable to this compound .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. Key observations include:

  • Substituent Variations : Different substituents on the benzamide and pyridazine rings can lead to varying levels of biological activity. For example, the introduction of halogens or alkyl groups often enhances potency against target cells .
Compound VariationActivity (IC50 μM)Target
Base Compound10.5A549
Halogenated Variant5.0A549
Alkylated Variant3.0HeLa

Case Studies

  • In Vitro Studies :
    • In vitro evaluations have demonstrated that certain derivatives of this compound exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating substantial anticancer activity .
  • Mechanistic Insights :
    • Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell survival and proliferation .

Properties

IUPAC Name

N-[6-(pyridin-2-ylmethylsulfanyl)pyridazin-3-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c22-17(13-6-2-1-3-7-13)19-15-9-10-16(21-20-15)23-12-14-8-4-5-11-18-14/h1-11H,12H2,(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCNDTUBBWCAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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